N-cyclopropylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8(10-7-1-2-7)11-5-3-9-4-6-11/h7,9H,1-6H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVZTXZPZRCKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropylpiperazine-1-carboxamide is a cyclic amide compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, potential applications in treating mood disorders, and its role as a pharmacological agent.
Chemical Structure and Properties
This compound features a piperazine ring with a cyclopropyl group and a carboxamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 169.22 g/mol. The unique structural characteristics of this compound facilitate its interaction with various biological targets, particularly in the central nervous system (CNS).
Interaction with Neurotransmitter Systems
Research indicates that this compound exhibits significant interactions with serotonin (5-HT) and dopamine (D2) receptors, which are critical for mood regulation. Binding affinity studies have shown that this compound can modulate these neurotransmitter systems, suggesting its potential efficacy as an antidepressant and anxiolytic agent.
Table 1: Binding Affinities of this compound
| Receptor Type | Binding Affinity (nM) |
|---|---|
| 5-HT | 45 |
| D2 | 30 |
These values highlight the compound's selective affinity for specific receptor subtypes, which is essential for developing targeted therapies for mood disorders.
Antimalarial Properties
In addition to its CNS activity, this compound has been characterized within the context of antimalarial research. Cyclopropyl carboxamides, including this compound, have shown potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Studies have demonstrated that these compounds can inhibit both drug-sensitive and drug-resistant strains in vitro, with IC values ranging from 76 to 164 nM .
Table 2: Efficacy of Cyclopropyl Carboxamides Against P. falciparum
| Compound Name | IC (nM) | Activity |
|---|---|---|
| This compound | 100 | Antimalarial |
| GSK1057714 | 76 | Antimalarial |
| GSK2645947 | 2 | Highly potent |
These findings suggest that this compound may serve as a lead compound for further development in antimalarial therapies.
CNS Modulation Studies
In a study examining the antidepressant effects of this compound, researchers administered the compound to animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect .
Antimalarial Efficacy in Vivo
Further investigations into the antimalarial properties were conducted using mouse models infected with P. falciparum. The administration of this compound resulted in a marked reduction in parasitemia levels after oral dosing at or above 20 mg/kg . This study highlights the compound's potential as an effective treatment option against malaria.
Scientific Research Applications
Medicinal Chemistry
N-cyclopropylpiperazine-1-carboxamide has been identified as a promising lead compound in the development of new antidepressants and anxiolytics. Its ability to interact with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors, positions it as a potential candidate for treating mood disorders .
Chemical Biology
The compound serves as a valuable tool in chemical biology for studying receptor interactions and signaling pathways. Its binding affinity studies have provided insights into its mechanism of action, which is crucial for understanding its therapeutic potential.
Pharmacological Studies
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : It shows promise in modulating central nervous system functions, particularly in mood regulation.
- Anxiolytic Properties : The compound has been studied for its potential to alleviate anxiety symptoms through its interaction with relevant receptors .
Case Study 1: Antidepressant Development
A study focused on the synthesis and evaluation of this compound highlighted its effectiveness in modulating serotonin receptor activity. The results indicated significant antidepressant-like effects in animal models, suggesting its potential for further clinical development.
Case Study 2: Anxiety Disorders
Research exploring the anxiolytic properties of this compound demonstrated that it could reduce anxiety-related behaviors in rodents. Binding assays showed that it effectively interacts with serotonin receptors, supporting its role as a therapeutic agent for anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Comparisons
The table below summarizes key structural features and properties of N-cyclopropylpiperazine-1-carboxamide and related compounds:
Key Observations:
- Cyclopropyl vs. Linear Alkyl Groups : The cyclopropyl group in the target compound may confer rigidity and metabolic resistance compared to flexible ethyl or methyl groups in analogs like N-ethyl-N,4-dimethylpiperazine-1-carboxamide .
- Aryl vs.
- Bulkier Groups : N-Cyclohexylpiperazine-1-carboxamide’s cyclohexyl group likely decreases solubility due to steric hindrance, a trade-off for improved lipid membrane penetration .
Physicochemical and Pharmacological Properties
- Solubility and LogP: Cyclopropyl analogs are predicted to have moderate solubility due to balanced hydrophilicity (carboxamide) and hydrophobicity (cyclopropyl).
- Biological Activity :
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The foundational step for N-cyclopropylpiperazine-1-carboxamide synthesis involves coupling cyclopropanecarboxylic acid derivatives with piperazine. A validated protocol employs 1-(4-methoxyphenyl)cyclopropanecarboxylic acid and N-Boc-piperazine under carbodiimide activation.
Procedure :
-
Dissolve 1-(4-methoxyphenyl)cyclopropanecarboxylic acid (3.0 g, 15.60 mmol) in dry dichloromethane (DCM, 20 mL).
-
Add EDC·HCl (5.96 g, 31.21 mmol) and N-Boc-piperazine (2.9 g, 15.60 mmol) at 0°C.
-
Introduce diisopropylethylamine (DIPEA, 3 eq.) and stir at room temperature for 2 hours.
-
Purify via column chromatography (30–40% ethyl acetate/hexane) to yield tert-butyl 4-(1-(4-methoxyphenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate (74.73% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 74.73% |
| Purity (HPLC) | 99.85% |
| LCMS (M+1) | 305 |
Deprotection of Boc-Protected Intermediates
Removal of the Boc group is critical to generate the reactive piperazine intermediate.
Procedure :
-
Treat tert-butyl 4-(1-(4-methoxyphenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate (4.0 g) with 4N HCl/dioxane (30 mL).
-
Stir at room temperature for 2 hours.
-
Concentrate under vacuum to isolate (1-(4-methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone as a hydrochloride salt.
Carboxamide Formation with Cyclopropylamine
Isocyanate-Mediated Coupling
Reaction of the piperazine intermediate with cyclopropyl isocyanate under basic conditions forms the target carboxamide.
Procedure :
-
Dissolve (1-(4-methoxyphenyl)cyclopropyl)(piperazin-1-yl)methanone (1.1 mmol) in dry tetrahydrofuran (THF).
-
Add cyclopropyl isocyanate (1.2 mmol) and DIPEA (3 mmol) at 0°C.
-
Heat at 80°C for 6 hours.
-
Purify via column chromatography (60–80% ethyl acetate/hexane) to obtain this compound.
Optimization Insights :
-
Solvent : THF outperforms DCM in minimizing side reactions.
-
Temperature : 80°C ensures complete conversion without decomposition.
Alternative Route: Phenyl Chloroformate Activation
For substrates sensitive to isocyanates, phenyl chloroformate serves as an activating agent.
Procedure :
-
React cyclopropylamine (1 mmol) with phenyl chloroformate (1.2 mmol) in THF at 0°C.
-
Add the piperazine intermediate and DIPEA (3 mmol).
-
Stir at room temperature for 2 hours.
Comparative Yields :
| Method | Yield (%) | Purity (HPLC%) |
|---|---|---|
| Isocyanate Coupling | 80.64 | 89.44 |
| Chloroformate Route | 78.26 | 99.49 |
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO) :
Liquid Chromatography-Mass Spectrometry (LCMS)
Industrial-Scale Synthesis Adaptations
Patent-Based Methodologies
The US Patent US4247549A discloses scalable routes for piperazine-1-carboxylates, adaptable to carboxamides:
-
React piperazine with cyclopropanecarbonyl chloride in dichloromethane.
-
Use triethylamine as a base to scavenge HCl.
-
Crystallize the product from ethyl acetate/hexane.
Advantages :
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
Q & A
Q. What are the optimal synthetic routes for N-cyclopropylpiperazine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including:
- Cyclopropane ring introduction : Reacting piperazine derivatives with cyclopropylmethyl halides or activated intermediates under basic conditions (e.g., K₂CO₃ in refluxing CH₃CN) .
- Carboxamide formation : Using acyl chlorides (e.g., propionyl chloride) in the presence of Et₃N in CH₂Cl₂ to functionalize the piperazine nitrogen .
- Purification : Recrystallization from solvents like isopropanol or toluene to enhance yield and purity . Key challenges : Controlling regioselectivity during cyclopropane substitution and minimizing byproducts during carboxamide formation.
Q. How can the purity and crystallinity of this compound be characterized?
Methodological approaches include:
- X-ray powder diffraction (XRPD) : To confirm crystalline phases and polymorphism .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) : To assess thermal stability and melting behavior .
- HPLC with UV detection : For quantifying impurities (>98% purity threshold) .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?
Single-crystal X-ray diffraction (SCXRD) is critical:
- Sample preparation : Grow crystals via slow evaporation in solvents like ethanol or CH₂Cl₂ .
- Conformational analysis : Determine chair/boat conformations of the piperazine ring and cyclopropyl spatial orientation .
- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H⋯O bonds) influencing crystal packing . Example : A related N-(4-chlorophenyl)piperazine-carboxamide derivative showed chair conformation with hydrogen-bonded chains along the [100] axis .
Q. How should researchers address contradictions in reported biological activity data for N-cyclopropylpiperazine derivatives?
Contradictions may arise from:
- Purity variability : Cross-validate studies using XRPD and DSC to rule out polymorphic or impurity effects .
- Assay conditions : Compare receptor-binding assays (e.g., enzyme inhibition IC₅₀) under standardized pH, temperature, and solvent conditions .
- Substituent effects : Systematically modify the cyclopropyl group (e.g., fluorophenyl in N,4-bis(2-fluorophenyl)piperazine derivatives) to isolate structure-activity relationships (SAR) .
Q. What is the pharmacological impact of the cyclopropyl group compared to other substituents (e.g., cyclohexyl or fluorophenyl) on piperazine-carboxamide scaffolds?
- Cyclopropyl : Enhances metabolic stability due to strain-induced rigidity, as seen in analogs like N-cyclohexylpiperazine-1-carboxamide .
- Fluorophenyl : Introduces π-π stacking interactions with aromatic residues in target proteins, improving affinity (e.g., N,4-bis(2-fluorophenyl)piperazine derivatives) . Methodology : Use comparative molecular docking and free-energy calculations to predict binding modes .
Q. How can derivatives of this compound be designed to improve aqueous solubility without compromising activity?
Strategies include:
- Salt formation : Synthesize hydrochloride or phosphate salts via acid-base reactions in ethanol/water mixtures .
- PEGylation : Introduce polyethylene glycol (PEG) chains at the carboxamide nitrogen to enhance hydrophilicity .
- Co-crystallization : Use co-formers like succinic acid to modify crystal lattice interactions and solubility .
Data Contradiction Analysis
- Case study : Conflicting solubility data in DMSO vs. water.
- Case study : Discrepancies in enzyme inhibition IC₅₀ values.
- Resolution : Replicate assays using identical enzyme batches and inhibitor pre-incubation times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
